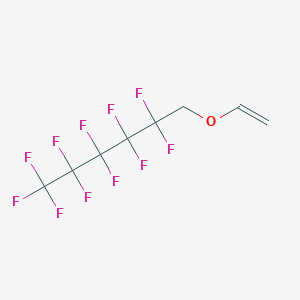
6-(Ethenyloxy)-1,1,1,2,2,3,3,4,4,5,5-undecafluorohexane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
6-(Eteniloxi)-1,1,1,2,2,3,3,4,4,5,5-undecafluorohexano es un compuesto orgánico fluorado que se caracteriza por la presencia de un grupo eteniloxi y múltiples átomos de flúor. Este compuesto es de interés debido a sus propiedades químicas únicas, que incluyen alta estabilidad térmica y resistencia a las reacciones químicas, lo que lo hace valioso en diversas aplicaciones industriales y científicas.
Métodos De Preparación
Rutas sintéticas y condiciones de reacción
La síntesis de 6-(Eteniloxi)-1,1,1,2,2,3,3,4,4,5,5-undecafluorohexano generalmente involucra la reacción de un haluro de alquilo fluorado con un grupo eteniloxi en condiciones controladas. Un método común es la reacción de sustitución nucleófila donde el haluro de alquilo fluorado reacciona con etenilato de sodio en un solvente aprótico como el dimetilsulfóxido (DMSO) a temperaturas elevadas.
Métodos de producción industrial
La producción industrial de este compuesto puede implicar reactores de flujo continuo para garantizar una calidad y un rendimiento constantes. El proceso generalmente incluye la purificación del producto final utilizando técnicas de destilación o recristalización para eliminar cualquier impureza.
Análisis De Reacciones Químicas
Tipos de reacciones
6-(Eteniloxi)-1,1,1,2,2,3,3,4,4,5,5-undecafluorohexano puede sufrir varios tipos de reacciones químicas, que incluyen:
Reacciones de sustitución: Los átomos de flúor se pueden sustituir por otros grupos funcionales en condiciones específicas.
Reacciones de oxidación: El grupo eteniloxi se puede oxidar para formar epóxidos o aldehídos correspondientes.
Reacciones de reducción: El compuesto se puede reducir para formar derivados menos fluorados.
Reactivos y condiciones comunes
Sustitución: Reactivos como el yoduro de sodio en acetona se pueden utilizar para reacciones de intercambio de halógenos.
Oxidación: Agentes oxidantes como el permanganato de potasio o el trióxido de cromo se pueden utilizar.
Reducción: Agentes reductores como el hidruro de aluminio y litio (LiAlH4) o el gas hidrógeno en presencia de un catalizador de paladio se utilizan comúnmente.
Productos principales
Los productos principales formados a partir de estas reacciones dependen de las condiciones y reactivos específicos utilizados. Por ejemplo, la oxidación del grupo eteniloxi puede producir epóxidos, mientras que las reacciones de sustitución pueden introducir varios grupos funcionales en la molécula.
4. Aplicaciones en investigación científica
6-(Eteniloxi)-1,1,1,2,2,3,3,4,4,5,5-undecafluorohexano tiene varias aplicaciones en investigación científica:
Química: Utilizado como reactivo en síntesis orgánica y como bloque de construcción para compuestos fluorados más complejos.
Biología: Investigado por su posible uso en sistemas de administración de fármacos debido a su estabilidad y resistencia a la degradación metabólica.
Medicina: Explorado por su potencial en el desarrollo de productos farmacéuticos fluorados con mayor biodisponibilidad y estabilidad metabólica.
Industria: Utilizado en la producción de materiales de alto rendimiento como fluoropolímeros y tensioactivos debido a sus propiedades químicas únicas.
Aplicaciones Científicas De Investigación
6-(Ethenyloxy)-1,1,1,2,2,3,3,4,4,5,5-undecafluorohexane has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex fluorinated compounds.
Biology: Investigated for its potential use in drug delivery systems due to its stability and resistance to metabolic degradation.
Medicine: Explored for its potential in developing fluorinated pharmaceuticals with improved bioavailability and metabolic stability.
Industry: Utilized in the production of high-performance materials such as fluoropolymers and surfactants due to its unique chemical properties.
Mecanismo De Acción
El mecanismo por el cual 6-(Eteniloxi)-1,1,1,2,2,3,3,4,4,5,5-undecafluorohexano ejerce sus efectos es principalmente a través de su interacción con objetivos moleculares específicos. Los átomos de flúor mejoran la lipofilicidad del compuesto, lo que le permite interactuar con las membranas lipídicas y las proteínas. Esta interacción puede alterar las propiedades físicas de las membranas y afectar la función de las proteínas y enzimas unidas a la membrana.
Comparación Con Compuestos Similares
Compuestos similares
- 6-(Eteniloxi)-1,1,1,2,2,3,3,4,4,5,5-dodecafluorohexano
- 6-(Eteniloxi)-1,1,1,2,2,3,3,4,4,5,5-tridecafluorohexano
- 6-(Eteniloxi)-1,1,1,2,2,3,3,4,4,5,5-tetradecafluorohexano
Unicidad
6-(Eteniloxi)-1,1,1,2,2,3,3,4,4,5,5-undecafluorohexano es único debido a su número específico de átomos de flúor, lo que proporciona un equilibrio entre la hidrofobicidad y la reactividad. Este equilibrio lo hace particularmente útil en aplicaciones donde se requiere estabilidad y reactividad, como en la síntesis de materiales fluorados especializados y productos farmacéuticos.
Propiedades
Número CAS |
595-00-6 |
|---|---|
Fórmula molecular |
C8H5F11O |
Peso molecular |
326.11 g/mol |
Nombre IUPAC |
6-ethenoxy-1,1,1,2,2,3,3,4,4,5,5-undecafluorohexane |
InChI |
InChI=1S/C8H5F11O/c1-2-20-3-4(9,10)5(11,12)6(13,14)7(15,16)8(17,18)19/h2H,1,3H2 |
Clave InChI |
BSHXXSFAHRWMFQ-UHFFFAOYSA-N |
SMILES canónico |
C=COCC(C(C(C(C(F)(F)F)(F)F)(F)F)(F)F)(F)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



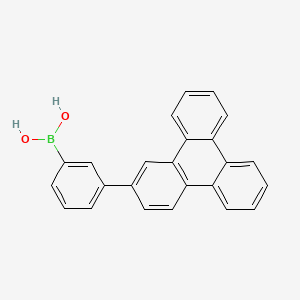
![10-[3-Acetamido-4,5-dihydroxy-6-(hydroxymethyl)tetrahydropyran-2-yl]oxy-2,2,6a,6b,9,9,12a-heptamethyl-1,3,4,5,6,6a,7,8,8a,10,11,12,13,14b-tetradecahydropicene-4a-carboxylic acid](/img/structure/B12301453.png)
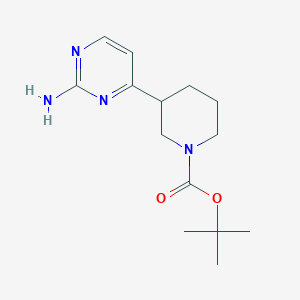
![9H-Purine-9-acetaldehyde,a-(1-formyl-2-hydroxyethoxy)-6-(methylthio)-,[R-(R*,R*)]-(9CI)](/img/structure/B12301470.png)
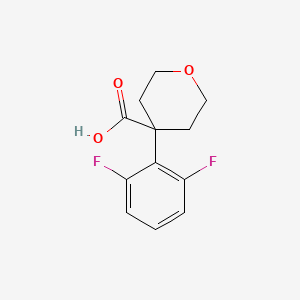
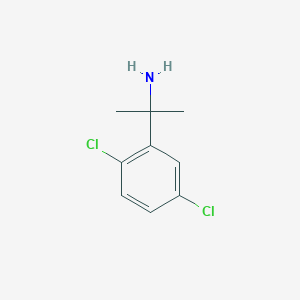
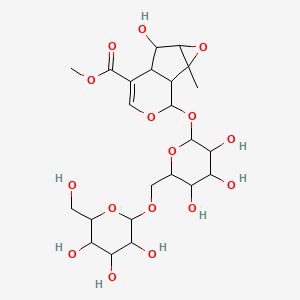

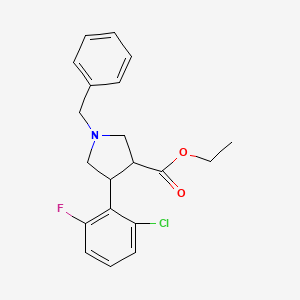


![N-(3-hydroxy-2-methyl-16-oxo-29-oxa-1,7,17-triazaoctacyclo[12.12.2.12,6.07,28.08,13.015,19.020,27.021,26]nonacosa-8,10,12,14,19,21,23,25,27-nonaen-4-yl)-N-methylbenzamide](/img/structure/B12301538.png)
![2-[3,5-Dihydroxy-2-[[16-hydroxy-2,6,6,10,16-pentamethyl-18-(2-methylprop-1-enyl)-19,21-dioxahexacyclo[18.2.1.01,14.02,11.05,10.015,20]tricosan-7-yl]oxy]oxan-4-yl]oxy-6-(hydroxymethyl)oxane-3,4,5-triol](/img/structure/B12301544.png)
